molecular formula C18H22BrN3O3 B279226 5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

Katalognummer B279226
Molekulargewicht: 408.3 g/mol
InChI-Schlüssel: NVSQWTQDJKFYSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized by Bayer Pharmaceuticals in 1999 and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Wirkmechanismus

Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, the VEGFR pathway, and the PDGFR pathway. By inhibiting these pathways, Sorafenib blocks the growth and proliferation of tumor cells and inhibits the formation of new blood vessels that supply nutrients to the tumor. Sorafenib also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
Sorafenib has been shown to have several biochemical and physiological effects on cancer cells and normal cells. It inhibits the phosphorylation of several kinases involved in tumor growth, including RAF, MEK, ERK, VEGFR, and PDGFR. Sorafenib also inhibits the production of several cytokines and chemokines involved in inflammation and angiogenesis. In addition, Sorafenib has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels and reducing the expression of angiogenic factors such as VEGF and PDGF.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments, including its specificity and potency as a multi-kinase inhibitor. It can be used to study the effects of inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib can also be used to study the mechanisms of action of other kinase inhibitors and to develop new anti-cancer drugs. However, Sorafenib has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise to perform the experiments.

Zukünftige Richtungen

There are several future directions for the research and development of Sorafenib. One direction is the development of new Sorafenib analogs with improved potency and specificity for different kinases. Another direction is the combination of Sorafenib with other anti-cancer drugs to enhance its anti-tumor activity and reduce the risk of drug resistance. Sorafenib can also be used in combination with immunotherapy to enhance the immune response against cancer cells. Finally, Sorafenib can be used to study the effects of inhibiting different signaling pathways in different types of cancer and to develop personalized cancer therapies based on the molecular profile of the tumor.

Synthesemethoden

The synthesis of Sorafenib involves a series of chemical reactions starting from 2,4-dichloro-5-nitrophenylamine. The first step is the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The resulting amine is then protected with diethyl malonate and treated with sodium hydride to form a malonate ester. The malonate ester is then reacted with 2-chloro-4-nitrophenyl isocyanate to form the urea derivative. The final step involves the cyclization of the urea derivative with furan-2-carboxylic acid to form Sorafenib.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its anti-tumor activity in various types of cancers. It has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sorafenib has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, Sorafenib has been shown to have anti-inflammatory and immunomodulatory effects.

Eigenschaften

Produktname

5-bromo-N-(2-{[2-(diethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide

Molekularformel

C18H22BrN3O3

Molekulargewicht

408.3 g/mol

IUPAC-Name

5-bromo-N-[2-[2-(diethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H22BrN3O3/c1-3-22(4-2)12-11-20-17(23)13-7-5-6-8-14(13)21-18(24)15-9-10-16(19)25-15/h5-10H,3-4,11-12H2,1-2H3,(H,20,23)(H,21,24)

InChI-Schlüssel

NVSQWTQDJKFYSG-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Kanonische SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.